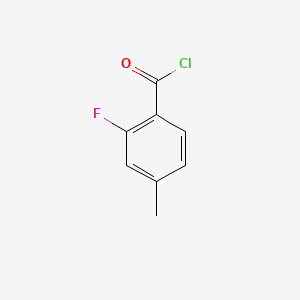

2-Fluoro-4-methylbenzoyl chloride

Description

Significance of Aryl Acyl Chlorides in Synthetic Methodologies

Aryl acyl chlorides, characterized by the -COCl functional group attached to an aromatic ring, are highly reactive and versatile intermediates in organic synthesis. oakwoodchemical.com Their utility stems from the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon. This high reactivity allows them to readily participate in a variety of nucleophilic acyl substitution reactions. nih.gov

These reactions are fundamental to the construction of more complex molecules, including the formation of:

Amides: through reaction with primary or secondary amines. researchgate.netorgsyn.org

Esters: through reaction with alcohols or phenols. nih.gov

Ketones: via Friedel-Crafts acylation of other aromatic compounds. nih.govnih.gov

Anhydrides: by reacting with a carboxylate salt. oakwoodchemical.com

The directness and often high yields of these transformations make aryl acyl chlorides indispensable tools for chemists in academic and industrial research, particularly in the synthesis of pharmaceuticals and agrochemicals. oakwoodchemical.comchemicalbook.com

Role of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of fluorine atoms into aromatic systems can profoundly influence the physicochemical and biological properties of a molecule. nih.gov Fluorine's high electronegativity, small size (comparable to hydrogen), and the strength of the carbon-fluorine bond are key to its strategic use in chemical design. nih.gov

Some of the significant effects of fluorine substitution include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and influence the reactivity of the aromatic ring.

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation, a crucial aspect in drug development. sigmaaldrich.com

Increased Lipophilicity: In many cases, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets like enzymes or receptors.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein binding sites, potentially increasing the potency of a drug candidate. nih.gov

These attributes have made fluorinated aromatic compounds highly sought after in medicinal chemistry, materials science, and agrochemistry. nih.gov

Overview of Research Trajectories for 2-Fluoro-4-methylbenzoyl chloride and Analogues

Research involving this compound and its structural relatives is primarily directed towards its use as a key intermediate in the synthesis of complex organic molecules with potential biological or material applications. The precursor to this compound, 2-fluoro-4-methylbenzoic acid, is noted as a raw material for electronic chemical photoinitiators and as a medicinal intermediate, highlighting the potential end-uses of its derivatives. google.com

The primary research applications for this compound involve its reaction with various nucleophiles to create amides and esters, which then form the core of larger, more complex structures. For instance, its analogues are utilized in the synthesis of:

Kinase Inhibitors: Many small molecule kinase inhibitors, a significant class of anti-cancer drugs, incorporate fluorinated aromatic moieties. ed.ac.uknih.gov The synthesis of these complex molecules often involves the formation of amide bonds, a reaction for which this compound is well-suited.

COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors are an important class of anti-inflammatory drugs. The development of novel COX-2 inhibitors often involves the synthesis of molecules with specific heterocyclic and substituted aryl groups, where fluorinated benzoyl chlorides can serve as key building blocks. nih.gov

Fungicides and Herbicides: In the field of agrochemicals, fluorinated compounds are known to exhibit potent biological activity. nih.govscielo.org.mx The synthesis of novel fungicides and herbicides often relies on the incorporation of fluorinated aromatic structures to enhance efficacy. d-nb.info For example, analogues of this compound are used to create complex heterocyclic systems with fungicidal properties. mdpi.com

Anti-inflammatory Agents: Beyond COX-2 inhibition, the development of new anti-inflammatory agents is a broad area of research where the synthesis of novel amide and ester-containing compounds is prevalent. The structural motifs provided by fluorinated benzoyl chlorides are valuable in this context. nih.gov

The combination of the reactive acyl chloride group with the ortho-fluoro and para-methyl substituents on the benzene (B151609) ring provides a unique building block for creating a diverse range of chemical structures with tailored properties for various scientific and industrial applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 59189-98-9 sigmaaldrich.comgoogle.comed.ac.uk |

| Molecular Formula | C₈H₆ClFO sigmaaldrich.comgoogle.comed.ac.uk |

| Molecular Weight | 172.59 g/mol sigmaaldrich.comgoogle.com |

| Physical Form | Solid sigmaaldrich.comed.ac.uk |

| Melting Point | 43-47 °C sigmaaldrich.com |

| Boiling Point | 43-47 °C sigmaaldrich.comed.ac.uk |

| Purity | Typically ≥97% sigmaaldrich.comed.ac.uk |

| IUPAC Name | This compound sigmaaldrich.comed.ac.uk |

| InChI Key | SVSVOPWCUHQFAM-UHFFFAOYSA-N sigmaaldrich.comed.ac.uk |

| SMILES | CC1=CC(F)=C(C=C1)C(Cl)=O sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSVOPWCUHQFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409153 | |

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59189-98-9 | |

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59189-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Methylbenzoyl Chloride and Analogues

Direct Synthesis Routes to 2-Fluoro-4-methylbenzoyl chloride

Direct synthesis methods provide the most straightforward pathways to this compound, primarily involving the conversion of a corresponding benzoic acid derivative.

Chlorination Approaches for Benzoic Acid Derivatives

The most conventional and widely practiced method for synthesizing this compound is the chlorination of 2-fluoro-4-methylbenzoic acid. This transformation can be efficiently achieved using several standard chlorinating agents. wikipedia.orglibretexts.org

Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). atamanchemicals.comchemicalbook.comlibretexts.org The reaction with thionyl chloride, often performed in an inert solvent like benzene (B151609), involves refluxing the benzoic acid derivative until the reaction is complete. prepchem.comgoogle.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. wikipedia.orglibretexts.org

Similarly, phosphorus pentachloride reacts with carboxylic acids at room temperature to produce the corresponding acyl chloride. libretexts.org The workup, however, requires the separation of the liquid phosphoryl chloride (POCl₃) byproduct via fractional distillation. libretexts.org

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane, is another effective reagent for this conversion. chemicalbook.com This method is known for its mild reaction conditions and high yields. chemicalbook.com

| Chlorinating Agent | Typical Conditions | Byproducts | Advantages |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene) | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. wikipedia.orglibretexts.org |

| Phosphorus(V) chloride (PCl₅) | Room temperature | POCl₃ (liquid), HCl (gaseous) | Effective at room temperature. libretexts.org |

| Oxalyl chloride ((COCl)₂) | Room temperature, catalytic DMF | CO, CO₂, HCl (gaseous) | Mild conditions, high yields. chemicalbook.com |

Friedel-Crafts Acylation Strategies in Fluorinated Benzoyl Chloride Synthesis

An alternative approach to synthesizing fluorinated benzoyl chlorides is through the Friedel-Crafts acylation of a suitable aromatic precursor. chemguide.co.ukorganic-chemistry.org In the case of this compound, the starting material would be 3-fluorotoluene (B1676563). The reaction involves treating 3-fluorotoluene with an acylating agent, such as phosgene (B1210022) (COCl₂) or oxalyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uk

A significant challenge in this strategy is controlling the regioselectivity of the acylation. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to a mixture of isomers, including the desired 2-fluoro-4-methyl product and the 4-fluoro-2-methyl isomer. google.com The steric hindrance from the methyl group can favor acylation at the para position relative to the fluorine, but a mixture of products is still likely. youtube.com

A patent describes a similar Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, which also results in a mixture of ortho and para isomers that require subsequent separation. google.com

| Reactants | Catalyst | Potential Products | Challenges |

| 3-Fluorotoluene + Acylating Agent (e.g., Phosgene) | Lewis Acid (e.g., AlCl₃) | This compound, 4-Fluoro-2-methylbenzoyl chloride | Controlling regioselectivity to obtain the desired isomer. google.com |

Alternative Halogenation and Acylation Pathways

Other synthetic pathways to benzoyl chlorides, while not specific to this compound in the available literature, could be adapted. These include the chlorination of corresponding benzaldehydes or benzyl (B1604629) alcohols. atamanchemicals.com For instance, benzaldehyde (B42025) can be converted to benzoyl chloride using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). atamanchemicals.com Another method involves the partial hydrolysis of benzotrichlorides in the presence of a catalyst like sulfuric acid or ferric chloride. atamanchemicals.comchemicalbook.com

Catalytic Approaches in the Synthesis of Fluorinated Benzoyl Chlorides

Catalytic methods offer more sustainable and efficient alternatives to traditional stoichiometric reagents.

Transition Metal-Catalyzed Methods

Palladium-catalyzed carbonylation reactions of aryl halides are a powerful tool for the synthesis of carboxylic acid derivatives, including benzoyl chlorides. researchgate.net This methodology typically involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst. researchgate.netrsc.org For the synthesis of this compound, the precursor would be 1-halo-2-fluoro-4-methylbenzene.

The efficiency of these reactions has been significantly improved, allowing for the use of aryl chlorides under milder conditions, such as atmospheric pressure of carbon monoxide. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the success of these transformations, with various phosphine (B1218219) ligands being employed. acs.org While direct synthesis of acyl chlorides via this method is less common than esters or amides, it remains a viable and researched area. acs.org

| Precursor | Reagents | Catalyst System | Key Features |

| 1-Halo-2-fluoro-4-methylbenzene | Carbon Monoxide (or CO surrogate) | Palladium complex with phosphine ligands | Can be performed under milder conditions; avoids toxic reagents. researchgate.netorganic-chemistry.org |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives. While the direct organocatalytic synthesis of this compound is not extensively documented, related transformations suggest its potential. For example, certain organocatalysts can facilitate the conversion of alcohols to alkyl chlorides. organic-chemistry.org A notable example involves the use of diethylcyclopropenone as a Lewis base organocatalyst for the nucleophilic substitution of alcohols with benzoyl chloride. organic-chemistry.org

Furthermore, phase-transfer catalysts have been employed in the enantioselective substitution on imidoyl chlorides, showcasing the potential of organocatalysis in activating similar functional groups. rsc.org The development of organocatalytic methods for the direct conversion of carboxylic acids to acyl chlorides is an active area of research. One such method utilizes 3,3-dichlorocyclopropenes to activate the carboxylic acid for nucleophilic acyl substitution by a chloride ion. organic-chemistry.org

Asymmetric Synthesis and Chiral Induction in Fluorinated Acyl Systems

The creation of chiral molecules containing fluorine is a formidable challenge in organic synthesis, yet it is of high importance for the pharmaceutical and agrochemical industries. rsc.org The direct asymmetric α-fluorination of acyl chlorides represents a powerful strategy for producing optically enriched α-fluorinated carboxylic acid derivatives. nih.gov

One cutting-edge approach involves a "dual activation" strategy, where a chiral nucleophile and a transition metal-based Lewis acid co-catalyst work in tandem. nih.gov This method facilitates a highly enantioselective (up to >99% ee) α-fluorination of various acid chlorides. nih.gov The mechanism is believed to proceed through a dually activated ketene (B1206846) enolate, which then undergoes fluorination. nih.gov A key advantage of this method is the in-situ generation of chiral, α-fluorinated reactive intermediates that can be quenched with a variety of nucleophiles—including alcohols, water, amines, or even complex natural products—to yield a diverse array of chiral products. nih.gov

Organocatalysis offers another promising avenue for achieving asymmetry in fluorinated systems. While much of the research focuses on aldehydes and ketones, the principles are extendable to acyl chloride precursors. For instance, organocatalytic enantioselective conjugate additions to α-fluoroketoesters have been shown to create fluorine-containing quaternary carbon centers with excellent enantioselectivity (94–99% ee). rsc.org Cinchona alkaloid derivatives have proven effective as catalysts in these transformations, often requiring very low catalyst loadings (e.g., 1 mol%). rsc.org Similarly, proline-based organocatalysts have been used for the α-fluorination of complex aldehydes, demonstrating powerful stereodirecting effects that could be adapted for acyl systems. nih.gov

These methodologies, developed for analogous fluorinated acyl systems, provide a strong foundation for the future development of asymmetric syntheses of chiral derivatives starting from this compound.

Green Chemistry Principles in this compound Synthesis

A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. tandfonline.com Water, being non-toxic and readily available, is considered the most preferred green solvent. tandfonline.com Research has demonstrated that N-acylation reactions using reactive acid chlorides can be performed efficiently in aqueous buffer systems under neutral, metal-free conditions. tandfonline.com A significant advantage of this approach is the ease of product isolation; due to the poor solubility of the amide products in the aqueous medium, they often precipitate and can be collected by simple filtration, avoiding the need for laborious chromatographic purification. tandfonline.com

Solvent-free reaction conditions represent another key green strategy. The esterification of various alcohols with acetyl chloride has been successfully achieved without any solvent, providing a general, practical, and energy-efficient route. iiste.org Expanding this concept, a highly sustainable method for synthesizing various acid chlorides involves the solvent-free reaction of a carboxylic acid with near-equimolar amounts of oxalyl chloride, using only a catalytic amount of DMF. researchgate.net This approach offers rapid conversion, often within minutes. researchgate.net Such solvent-free protocols could be directly applicable to the large-scale production of this compound from 2-fluoro-4-methylbenzoic acid.

Table 1: Comparison of Solvent Systems for Acyl Chloride Reactions

| Solvent System | Advantages | Disadvantages | Relevant Findings |

| Traditional Organic Solvents (e.g., Dichloromethane, Toluene) | Good solubility for reactants. | Toxic, volatile, contributes to pollution. tandfonline.com | Commonly used but environmentally problematic. |

| Aqueous Buffer | Environmentally benign, non-toxic, inexpensive. tandfonline.com | Potential for hydrolysis of the acyl chloride. | Effective for N-acylation; product precipitates for easy isolation. tandfonline.com |

| Solvent-Free | Eliminates solvent waste, energy-efficient, often faster reactions. iiste.orgresearchgate.net | Requires reactants to be liquid or meltable at reaction temperature. | Near-equimolar, catalyst-only systems show high efficiency. researchgate.net |

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. rsc.org Traditional syntheses of acyl chlorides from carboxylic acids using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) have poor atom economy because they generate significant stoichiometric byproducts (SO₂ and HCl, or POCl₃ and HCl, respectively). libretexts.orgatamanchemicals.com

Atom Economy Comparison: A greener alternative for producing this compound involves the reaction between benzotrichloride (B165768) analogues and the corresponding carboxylic acid. For example, benzoyl chloride can be produced from benzotrichloride and benzoic acid, yielding two equivalents of the desired product. atamanchemicals.com

Traditional Route (Thionyl Chloride): C₈H₇FO₂ + SOCl₂ → C₈H₆FOCl + SO₂ + HCl

Atom Economy ≈ 59% (assuming all of C₈H₆FOCl is the desired product)

Alternative Route (from Benzotrichloride analogue): C₆H₄(CH₃)FCCl₃ + C₈H₇FO₂ → 2 C₈H₆FOCl + HCl

Atom Economy ≈ 90%

Minimizing waste is intrinsically linked to atom economy. numberanalytics.com Strategies for waste minimization in industrial chemical production include:

Catalysis: Using catalysts can lower the activation energy, allow for milder reaction conditions, and increase selectivity, thereby reducing byproducts. numberanalytics.comrsc.org For acyl chloride synthesis, DMF is often used as a catalyst for reactions with thionyl or oxalyl chloride. wikipedia.orggoogle.com

Process Optimization: Implementing continuous flow processes instead of batch reactors can improve safety, efficiency, and reduce waste. numberanalytics.com

Recycling: Recovering and reusing excess reagents or catalysts can significantly reduce waste and cost. For instance, in some industrial processes, unreacted materials from distillation are recycled back into the process. google.commdpi.com

Novel Synthetic Routes and Process Intensification for Aryl Acyl Chlorides

Innovation in the synthesis of aryl acyl chlorides, such as this compound, is focused on increasing efficiency, safety, and scalability through novel reagents and process intensification technologies like flow chemistry.

Recent advances have introduced new reagents for converting carboxylic acids to acyl chlorides under mild conditions. For example, 3,3-dichlorocyclopropenes, activated by a tertiary amine, can rapidly convert carboxylic acids to their corresponding acid chlorides, including those sensitive to harsher conditions. organic-chemistry.org Another approach involves the direct conversion of tert-butyl esters to acid chlorides using SOCl₂ at room temperature, a method that leaves other common esters (methyl, ethyl) unreactive. organic-chemistry.org While acyl fluorides have been less common, new reagents like XtalFluor-E and (Me₄N)SCF₃ are making their synthesis from carboxylic acids more practical and efficient, offering a potentially milder alternative to acyl chlorides for subsequent reactions. organic-chemistry.org

Process intensification, particularly through the use of continuous-flow microreactors, offers a transformative approach to acyl chloride synthesis. researchgate.net These systems provide superior control over reaction parameters like temperature and residence time, enabling highly rapid and selective reactions. researchgate.netoup.com

Key advantages of flow chemistry for acyl chloride synthesis include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling highly reactive and unstable compounds like acyl chlorides. On-demand, on-site production becomes feasible. researchgate.net

Increased Efficiency: Reactions that take hours in batch can often be completed in minutes or even seconds in a flow system. researchgate.netoup.com

Improved Purity: Precise control reduces the formation of byproducts, often yielding a purer product stream.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing many of the challenges of scaling up batch reactors. numberanalytics.com

A continuous-flow methodology using oxalyl chloride under solvent-free conditions has been shown to produce various acid chlorides with nearly full conversion in 1 to 3 minutes. researchgate.net Such a system is directly applicable to the industrial production of this compound, offering a safer, faster, and more sustainable manufacturing process. justia.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Acyl Chlorides

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours researchgate.net | Minutes to Seconds researchgate.netoup.com |

| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer due to small reactor volume and on-demand generation. researchgate.net |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side reactions. | Highly efficient, enabling precise temperature control. numberanalytics.com |

| Scalability | Complex, requires significant process redesign. | Simpler, achieved by extending run time or numbering-up. |

| Product Purity | May require extensive purification. | Often higher due to better reaction control. |

| Footprint | Large reactors require significant plant space. | Compact, smaller footprint. |

Mechanistic Investigations of Reactions Involving 2 Fluoro 4 Methylbenzoyl Chloride

Reaction Mechanism Elucidation for Acylation Reactions

Friedel-Crafts acylation is a primary reaction pathway for 2-Fluoro-4-methylbenzoyl chloride, facilitating the introduction of the 2-fluoro-4-methylbenzoyl group onto an aromatic substrate. sapub.orgchemguide.co.uk The generally accepted mechanism for Friedel-Crafts acylation proceeds through several key steps. sapub.orgchemguide.co.uklibretexts.org

Initially, the acyl chloride coordinates with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This coordination enhances the electrophilicity of the acyl group, leading to the formation of a highly reactive acylium ion. libretexts.org This ion, a potent electrophile, is stabilized by resonance. The acylium ion then attacks the aromatic ring of another molecule, forming a sigma complex, also known as an arenium ion. sapub.org Finally, a proton is abstracted from the sigma complex, typically by the [AlCl₄]⁻ species, which regenerates the Lewis acid catalyst and restores the aromaticity of the ring, yielding the final ketone product. libretexts.org

A significant advantage of Friedel-Crafts acylation is the deactivating nature of the resulting ketone product, which typically prevents further acylation of the same ring. libretexts.org This characteristic allows for the synthesis of monoacylated products with high selectivity. sapub.org

| Reaction | Catalyst | Key Intermediate | General Outcome |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Acylium Ion | Formation of an aromatic ketone |

Nucleophilic Substitution Pathways

The carbonyl carbon of this compound is highly electrophilic, making it susceptible to attack by nucleophiles. Nucleophilic acyl substitution is a fundamental reaction for this compound, where the chloride ion is replaced by a variety of nucleophiles.

The mechanism of nucleophilic acyl substitution can proceed through different pathways, primarily the Sₙ2 and Sₙ1 mechanisms. libretexts.org In the Sₙ2 (bimolecular nucleophilic substitution) mechanism, the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.org The geometry of an Sₙ2 reaction is specific, with the nucleophile attacking from the side opposite to the leaving group, a phenomenon known as backside attack. libretexts.org

Alternatively, the reaction can follow an Sₙ1 (unimolecular nucleophilic substitution) mechanism. libretexts.org This pathway involves a two-step process where the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. libretexts.org This carbocation is a powerful electrophile. libretexts.org In the second step, the nucleophile attacks the carbocation to form the final product. libretexts.org If the electrophilic carbon is chiral, Sₙ1 reactions often lead to a racemic mixture of stereoisomers, as the nucleophile can attack the planar carbocation from either side. libretexts.org

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in the provided search results, the principles of reactions like the Sonogashira coupling can be applied.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com The catalytic cycle is thought to involve several key steps. Initially, the active palladium(0) species undergoes oxidative addition with the aryl halide. Subsequently, a copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net This methodology has been widely applied in the synthesis of complex molecules, including natural products and biologically active compounds. mdpi.com

Recent advancements have focused on developing more sustainable and efficient protocols, including copper-free conditions and the use of nanoparticle catalysts. organic-chemistry.org

| Reaction | Catalyst System | Key Steps | Bond Formed |

| Sonogashira Coupling | Palladium complex, Copper(I) salt, Amine base | Oxidative addition, Transmetalation, Reductive elimination | C(sp²)-C(sp) |

Other Catalytic and Uncatalyzed Reaction Mechanisms

Beyond the well-established reactions, this compound can participate in other catalytic and uncatalyzed transformations. For instance, in the absence of a strong Lewis acid, acylation reactions can be promoted by other catalysts or even proceed under thermal conditions, although typically requiring more forcing conditions.

The presence of the fluorine and methyl groups on the aromatic ring can also influence the reactivity and mechanistic pathways. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the acyl carbon, potentially accelerating nucleophilic attack. Conversely, the electron-donating methyl group can influence the regioselectivity of reactions involving the aromatic ring.

Stereochemical Control and Regioselectivity in Reactions with Fluorinated Acyl Chlorides

The substituents on the aromatic ring of this compound play a crucial role in directing the outcome of its reactions, particularly in terms of regioselectivity. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the incoming electrophile's position on the substrate's aromatic ring is determined by the directing effects of the existing substituents.

In the case of Friedel-Crafts acylation with a substituted benzene (B151609), the acyl group will be directed to specific positions based on the electronic properties of the substituents. For instance, in the acylation of toluene (B28343) (methylbenzene), the acyl group is predominantly directed to the para position. chemguide.co.uk This is due to the ortho, para-directing nature of the electron-donating methyl group. While both ortho and para products are electronically favored, the para product is often sterically preferred.

The fluorine atom, being a halogen, is also an ortho, para-director, although it is deactivating due to its high electronegativity. The interplay between the activating methyl group and the deactivating but ortho, para-directing fluorine atom on the this compound itself would influence its reactivity in reactions where the benzoyl ring acts as the nucleophile, though in most of its typical reactions, it serves as the electrophile.

Recent research has focused on developing highly regioselective acylation methods using various catalysts to achieve specific isomers in high yields. acgpubs.orgacgpubs.org

Applications of 2 Fluoro 4 Methylbenzoyl Chloride As a Key Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in 2-fluoro-4-methylbenzoyl chloride are of significant interest in medicinal chemistry. The compound serves as a versatile starting material for the creation of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Development of Fluorine-Containing Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine into drug molecules is a widely used strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups, which can affect a drug's absorption and distribution. While direct evidence for the use of this compound in specific, named APIs is not prevalent in publicly available research, its isomeric precursor, 4-fluoro-2-methylbenzoic acid, is a known medicinal intermediate. google.com This suggests that this compound is a valuable synthon for introducing the 2-fluoro-4-methylbenzoyl moiety into potential drug candidates.

The reactivity of the acyl chloride group allows for its ready conversion into a wide range of other functional groups, such as amides, esters, and ketones. This versatility is crucial in the multi-step synthesis of complex APIs.

Table 1: Potential Pharmaceutical Applications of the 2-Fluoro-4-methylbenzoyl Moiety

| Therapeutic Area | Potential Application of the Moiety | Rationale for Fluorine Inclusion |

| Oncology | Synthesis of kinase inhibitors | Enhanced binding affinity and selectivity |

| Infectious Diseases | Development of novel antibacterial or antiviral agents | Improved metabolic stability and cell permeability |

| Central Nervous System | Creation of new neurological drugs | Modulation of pKa for better blood-brain barrier penetration |

Synthesis of Specific Drug Scaffolds and Heterocycles

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental scaffolds in a vast number of pharmaceuticals. This compound can be used to introduce the fluorinated benzoyl group into these heterocyclic structures. For instance, it can be reacted with amines to form amides, a common linkage in many drug molecules. This reaction can be a key step in the synthesis of complex heterocyclic systems that form the core of modern drugs.

The development of novel drug scaffolds is a continuous effort in pharmaceutical research to discover new treatments and overcome drug resistance. The unique electronic properties conferred by the fluorine atom in this compound can influence the reactivity and conformational preferences of the resulting molecules, potentially leading to the discovery of new and effective drug scaffolds.

Utilization in Agrochemical Development

The principles of using fluorinated compounds to enhance biological activity also apply to the agrochemical sector. Fluorine can increase the efficacy of herbicides and pesticides, making them more potent at lower concentrations and improving their environmental profile.

Precursor for Herbicides and Pesticides

While specific commercial herbicides or pesticides derived directly from this compound are not widely documented, the general importance of fluorinated aromatic compounds in agrochemicals is well-established. nih.gov The 2-fluoro-4-methylbenzoyl moiety can be incorporated into larger molecules to create new active ingredients for crop protection. The acyl chloride functionality allows for facile reaction with various nucleophiles to build the complex structures required for herbicidal or pesticidal activity.

Synthesis of Bioactive Agrochemical Compounds

Research in agrochemicals involves the synthesis and screening of large libraries of compounds to identify new bioactive molecules. This compound is a valuable building block for generating such libraries. Its distinct substitution pattern provides a unique chemical space to explore for novel agrochemical activities. The introduction of this fluorinated moiety can influence the compound's mode of action, spectrum of activity, and persistence in the environment.

Table 2: Potential Agrochemical Applications of the 2-Fluoro-4-methylbenzoyl Moiety

| Agrochemical Class | Potential Role of the Moiety | Benefit of Fluorine |

| Herbicides | Part of the core structure targeting a specific plant enzyme | Increased potency and selectivity |

| Insecticides | Component of a molecule targeting the insect nervous system | Enhanced metabolic resistance in the target pest |

| Fungicides | Building block for a compound that inhibits fungal growth | Improved stability and residual activity |

Contributions to Advanced Materials Science and Specialty Chemicals

The applications of this compound extend beyond the life sciences into the realm of materials science and the production of specialty chemicals. The presence of the fluorine atom can impart unique properties to polymers and other materials.

An isomer of the corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid, has been identified as an important raw material for electronic chemical photoinitiators. google.com Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, a process crucial in the manufacturing of microelectronics and other advanced materials. This suggests a potential application for this compound or its derivatives in the synthesis of novel photoinitiators or other specialty polymers where the fluorine content can enhance properties such as thermal stability, chemical resistance, and optical clarity.

Synthesis of Specialty Polymers and Resins

The reactivity of the acyl chloride group in this compound makes it a valuable monomer for polycondensation reactions, particularly in the synthesis of high-performance polymers like polyamides and polyesters. The presence of the fluorine atom in the polymer backbone can significantly enhance the material's properties.

Incorporating fluorine can lead to polymers with increased thermal stability, improved chemical resistance, and lower dielectric constants, which are desirable properties for materials used in electronics and aerospace applications. kpi.uatandfonline.commdpi.comacs.org The methyl group can influence the polymer's solubility and processing characteristics.

While direct, large-scale industrial use of this compound in specific, named polymers is not widely documented in publicly available research, its potential for creating materials with unique property profiles is clear. The general reaction for the formation of a polyamide (aramid) using a diamine is illustrated below:

General Reaction Scheme for Polyamide Synthesis

n H₂N-Ar-NH₂ + n ClOC-C₆H₃(F)(CH₃)-COCl → [-HN-Ar-NH-CO-C₆H₃(F)(CH₃)-CO-]n + 2n HCl

Where Ar represents an aromatic group.

This reaction would yield a fluorinated aramid, a class of polymers known for their exceptional strength and thermal resistance.

Development of Functional Dyes and Pigments

In the realm of color chemistry, this compound can serve as a foundational building block for a variety of functional dyes and pigments. The benzoyl chloride moiety can be used to introduce the 2-fluoro-4-methylphenyl group into larger chromophoric systems. This can be achieved through reactions with amino or hydroxyl groups present in dye precursors.

The inclusion of a fluorine atom can enhance the photostability and brightness of the resulting dye. nih.gov Furthermore, the specific substitution pattern on the benzene (B151609) ring can influence the final color of the dye. For instance, it can be used in the synthesis of azo dyes, which are a large and important class of colorants. nih.gov The general structure of a potential dye molecule derived from this intermediate could involve the formation of an amide or ester linkage with a chromophoric system.

While specific commercial dyes synthesized directly from this compound are not extensively detailed in the literature, its utility as a precursor is evident from the principles of dye chemistry. The synthesis would typically involve the reaction of the benzoyl chloride with a suitable coupling component that contains a color-bearing group.

Exploration in Organic Chemistry Research for Novel Compound Development

This compound is a versatile reagent in organic chemistry research, primarily utilized as a building block for the synthesis of more complex molecules. Its application is particularly noted in the development of new pharmaceutical and agrochemical compounds. fishersci.ptresearchgate.net The presence of the fluorine atom is often a desirable feature in bioactive molecules as it can enhance metabolic stability and binding affinity to biological targets. researchgate.net

Researchers utilize this compound to introduce the 2-fluoro-4-methylbenzoyl moiety into various molecular scaffolds. This is typically achieved through acylation reactions with amines, alcohols, and other nucleophiles to form amides, esters, and ketones, respectively. These reactions are fundamental in the construction of novel heterocyclic compounds, which are a cornerstone of many medicinal and agricultural products. nih.govnih.gov

For example, the reaction with a substituted aniline (B41778) could be a key step in the synthesis of a novel benzophenone (B1666685) derivative, a class of compounds with known biological activities. researchgate.net The reactivity of the acyl chloride allows for its use in a wide array of synthetic transformations, making it a valuable tool for medicinal and synthetic chemists exploring new chemical space.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization for Chromatographic Analysis (GC, HPLC, SFC)

Derivatization is a key technique in chromatography to improve the analytical performance for compounds that are otherwise difficult to analyze. nih.gov By reacting a target analyte with a derivatizing agent like 2-fluoro-4-methylbenzoyl chloride, a new derivative compound is formed with properties more suitable for the chosen chromatographic method, be it Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC). researchgate.net This chemical modification can address issues such as poor volatility, thermal instability, and low detection response. researchgate.net

For GC analysis, a compound must be volatile and thermally stable enough to be vaporized without decomposition in the heated injector and column. researchgate.net Many important analytes, such as biogenic amines and pharmaceuticals, are non-volatile due to polar functional groups like amines and alcohols. Derivatization with this compound can overcome this limitation. The reaction replaces active hydrogens on these functional groups with the larger, less polar 2-fluoro-4-methylbenzoyl group.

This process, known as acylation, effectively masks the polar sites, which reduces intermolecular hydrogen bonding and increases the volatility of the analyte. The resulting benzoyl derivatives are also generally more thermally stable, preventing degradation at the high temperatures used in GC. nsf.gov While specific data for this compound is not abundant in readily available literature, the principles of using benzoyl chloride as a derivatizing agent are well-established for improving the GC-amenability of various compounds. researchgate.netnsf.gov

Table 1: Effect of Derivatization on Analyte Properties for GC

| Analyte Functional Group | Problem for GC Analysis | Effect of Derivatization with this compound |

| Primary/Secondary Amine (-NH2, -NHR) | Low volatility, peak tailing | Increased volatility and thermal stability, improved peak shape |

| Alcohol (-OH) | Low volatility, thermal instability | Increased volatility and thermal stability |

| Phenol (-ArOH) | Low volatility, acidic | Increased volatility, reduced acidity |

Beyond improving chromatographic behavior, derivatization with this compound can significantly enhance the detectability of an analyte. researchgate.net This is achieved by introducing a moiety that responds strongly to a specific detector.

UV Detection: The 2-fluoro-4-methylbenzoyl group contains a benzene (B151609) ring, which is a strong chromophore (a part of a molecule responsible for its color). This imparts strong ultraviolet (UV) absorbance to the derivative. researchgate.net Analytes that originally have poor or no UV absorbance can be readily detected by an HPLC-UV system after derivatization. Benzoyl chloride, a related compound, is a commonly used derivatizing reagent for this purpose. sdiarticle4.com

Fluorescence Detection (FLD): While the 2-fluoro-4-methylbenzoyl group itself is not intensely fluorescent, derivatization can be a step in creating a fluorescent product. In some cases, the electronic properties of the benzoyl group can be modified by the analyte's structure, leading to fluorescence. More commonly, other reagents are used for fluorescence detection, but the principle of introducing a responsive tag is the same. sdiarticle4.com For example, reagents like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) are specifically designed to create highly fluorescent derivatives for sensitive detection. nih.gov

Mass Spectrometry (MS): In both GC-MS and LC-MS, derivatization can improve performance. The introduction of the benzoyl group increases the molecular weight of the analyte, often moving it to a cleaner region of the mass spectrum with less background interference. chromatographyonline.com Furthermore, the benzoyl derivatives can enhance ionization efficiency in techniques like electrospray ionization (ESI). nsf.gov The fragmentation patterns of these derivatives under MS/MS conditions are often predictable and can lead to highly selective and sensitive detection. For instance, benzoylated compounds often show a characteristic loss of the benzoyl group, which can be used for targeted analysis. chromatographyonline.com Studies have shown that benzoyl chloride derivatization can lead to a 1,000-fold increase in sensitivity for some compounds in MS. nih.gov

Table 2: Impact of Derivatization on Detection Method

| Detection Method | Enhancement Mechanism | Expected Outcome |

| UV Spectroscopy | Introduction of a strong chromophore (benzoyl ring) | Increased signal intensity and lower detection limits |

| Mass Spectrometry (MS) | Increased molecular weight, improved ionization, and characteristic fragmentation | Enhanced sensitivity and selectivity |

Functionalization and Derivatization for Complex Molecular Assembly

In synthetic organic chemistry, this compound is a valuable building block for constructing more complex molecules. Its acyl chloride group is highly reactive and readily participates in reactions to form stable amide and ester bonds. This allows for the precise introduction of the 2-fluoro-4-methylbenzoyl moiety into a larger molecular structure.

This strategy is particularly important in medicinal chemistry and materials science. The fluorine atom and the methyl group on the benzoyl ring can significantly influence the properties of the final molecule. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. chemimpex.com

For instance, related fluorinated benzoyl chlorides are used as intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and agrochemicals like herbicides. chemimpex.comnih.gov The this compound can be reacted with a variety of nucleophiles, such as amines or alcohols, which are part of a larger, more complex molecule, to create the final desired product. The formation of an amide bond via acylation is a robust and widely used reaction in the synthesis of biologically active compounds.

An example of a synthetic application is in the creation of novel enzyme inhibitors or receptor antagonists, where the 2-fluoro-4-methylbenzoyl group might fit into a specific binding pocket of a protein. The synthesis involves coupling the acid chloride with a core structure containing a free amine to form a stable amide linkage. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Derived Chemical Entities

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 2-Fluoro-4-methylbenzoyl chloride and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive structural picture.

Proton (¹H) NMR

Proton NMR spectroscopy of this compound is expected to show distinct signals corresponding to the aromatic and methyl protons. The aromatic region would display complex multiplets due to the spin-spin coupling between the protons and the adjacent fluorine atom.

Based on analogous compounds like 2-fluorobenzoyl chloride chemicalbook.com and 4-fluorobenzoyl chloride chemicalbook.com, the proton ortho to the carbonyl group (H6) is expected to be the most deshielded, appearing at the lowest field. The methyl group protons would appear as a singlet in the upfield region, typically around 2.4 ppm.

When this compound is converted into an amide derivative, for instance by reacting with an amine, new signals corresponding to the protons of the added amine moiety will appear in the spectrum. Furthermore, the chemical shifts of the aromatic protons will be altered due to the change in the electronic environment around the benzoyl ring. For example, in amides derived from 2-fluorobenzoyl chloride, a broad singlet corresponding to the N-H proton often appears significantly downfield, sometimes above 8.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on data from related structures like 2-fluorobenzoyl chloride and 4-methylbenzoyl chloride. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ | ~2.4 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR

In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is the most deshielded, with a chemical shift expected in the range of 160-170 ppm. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom.

The chemical shifts can be predicted by considering the substituent effects. The methyl carbon is expected to appear at approximately 21 ppm. The aromatic carbons will have shifts between 125 and 145 ppm, with the carbon attached to the fluorine (C2) being significantly affected. Data from related compounds like 3-methylbenzoyl chloride provides reference points for these assignments. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on substituent effects and data from related compounds. chemicalbook.comdocbrown.info

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Feature |

|---|---|---|

| C=O | ~165 | Most deshielded signal |

| C-F | ~162 | Large ¹JCF coupling |

| C-COCl | ~135 | Quaternary carbon |

| C-CH₃ | ~145 | Quaternary carbon |

| Aromatic CH | ~125-135 | Subject to C-F coupling |

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. oxinst.com For this compound, the spectrum would show a single resonance for the fluorine atom. The chemical shift of this fluorine is influenced by its position on the aromatic ring and the nature of the para-substituent (methyl group) and ortho-substituent (carbonyl chloride group). The chemical shift range for fluorine in acyl fluoride (B91410) (-C=O-F) compounds is typically between -70 to -20 ppm relative to CFCl₃, while for aromatic fluorides (Ar-F), the range is broader. ucsb.edu The fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

In derived products, the ¹⁹F chemical shift can provide valuable information about the success of a reaction. For example, upon conversion to an amide or ester, the electronic environment around the fluorine atom changes, leading to a predictable shift in its resonance frequency. rsc.org

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (like C=O, C-F, C-CH₃) by observing their correlations to nearby protons (e.g., methyl protons or aromatic protons). researchgate.net

These advanced methods are crucial for the structural elucidation of novel pharmaceutical intermediates derived from this compound. fishersci.pt

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly FTIR, is a rapid and powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride functional group. This peak is typically found at a high frequency, usually in the range of 1770-1815 cm⁻¹, which is higher than the carbonyl absorption in ketones or esters due to the electron-withdrawing effect of the chlorine atom. nist.gov

Other key absorption bands include:

C-F Stretch: A strong band expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C-Cl Stretch: This absorption is typically found in the 600-800 cm⁻¹ range.

Upon conversion to a derivative like an amide or an ester, the FTIR spectrum changes significantly. For an amide, the acyl chloride C=O band disappears and is replaced by an amide C=O band at a lower frequency (typically 1630-1690 cm⁻¹). Additionally, N-H stretching bands appear in the 3200-3500 cm⁻¹ region. For an ester, the new C=O stretch appears around 1735-1750 cm⁻¹, and strong C-O stretching bands are observed between 1000-1300 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound and its Amide/Ester Derivatives Frequency ranges are based on standard FTIR correlation tables and data for similar compounds like benzoyl chloride. nist.gov

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Derived Amide (cm⁻¹) | Derived Ester (cm⁻¹) |

|---|---|---|---|---|

| Carbonyl | C=O Stretch | 1770 - 1815 (strong, sharp) | 1630 - 1690 (strong) | 1735 - 1750 (strong) |

| Carbon-Fluorine | C-F Stretch | 1200 - 1300 (strong) | 1200 - 1300 (strong) | 1200 - 1300 (strong) |

| Aromatic | C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (medium) | 1450 - 1600 (medium) |

| Amine | N-H Stretch | N/A | 3200 - 3500 (medium, broad) | N/A |

| Ester | C-O Stretch | N/A | N/A | 1000 - 1300 (strong) |

Raman Spectroscopy

Raman spectroscopy is a valuable tool for characterizing the vibrational modes of molecules, offering a fingerprint of the chemical structure. In the context of derivatives of this compound, Raman spectra would reveal characteristic peaks corresponding to specific functional groups and skeletal vibrations.

For derivatives of this compound, key Raman shifts would be anticipated for:

C=O stretch: This strong band is typically observed in the region of 1750-1800 cm⁻¹. The fluorine and methyl groups on the ring will influence the precise frequency.

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-F stretching: A band in the 1000-1300 cm⁻¹ region is expected for the carbon-fluorine bond.

C-Cl stretching: A band in the 600-800 cm⁻¹ region corresponds to the carbon-chlorine bond of the benzoyl chloride moiety.

It is important to note that fluorescence interference can sometimes be a challenge in Raman spectroscopy, potentially obscuring weaker signals. americanpharmaceuticalreview.com Pre-processing techniques, such as background subtraction or the use of first-derivative spectra, can help to mitigate this issue and improve the quality of the data for library searching and material identification. americanpharmaceuticalreview.com

Table 1: Expected Raman Shift Ranges for Key Functional Groups in this compound Derivatives

| Functional Group | Expected Raman Shift (cm⁻¹) |

| C=O Stretch | 1750 - 1800 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. measurlabs.comnih.gov For derivatives of this compound, HRMS would be crucial for confirming the identity of newly synthesized compounds. The high mass accuracy, typically within a few parts per million (ppm), allows for the differentiation between isobaric species—molecules with the same nominal mass but different elemental compositions. nih.govchromatographyonline.com

The ability of HRMS to provide exact mass data is particularly valuable in pharmaceutical and metabolomics research for identifying unknown metabolites or impurities. nih.govchromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination of two analytical techniques that is well-suited for the analysis of volatile and thermally stable compounds. shimadzu.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component. brjac.com.br

For the analysis of reaction mixtures involving this compound, GC-MS can be used to identify products, byproducts, and unreacted starting materials. The fragmentation patterns observed in the mass spectra provide structural information that aids in the identification of the eluted compounds. researchgate.netlibretexts.org For example, the mass spectrum of a compound containing a chlorine atom will exhibit a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M+). chemguide.co.uk

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. youtube.com It is particularly useful for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. shimadzu.com

In the context of this compound derivatives, LC-MS is frequently employed in metabolomics studies where derivatization with benzoyl chloride is used to enhance the chromatographic retention and ionization efficiency of polar analytes. chromatographyonline.comnih.govnih.gov The benzoyl group increases the hydrophobicity of the molecules, leading to better separation on reverse-phase HPLC columns, and also improves their fragmentation in the mass spectrometer. chromatographyonline.com This technique allows for the sensitive and selective quantification of a wide range of compounds in complex biological matrices. nih.govnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for the Analysis of this compound Derivatives

| Technique | Principle | Primary Application | Advantages |

| HRMS | Provides highly accurate mass measurements. | Elemental composition determination and confirmation of molecular formula. | High confidence in identification, distinguishes between isobaric compounds. measurlabs.comnih.gov |

| GC-MS | Separates volatile compounds before mass analysis. | Analysis of reaction mixtures, identification of volatile products and impurities. | Excellent separation efficiency for volatile compounds, provides structural information from fragmentation. shimadzu.combrjac.com.br |

| LC-MS | Separates non-volatile compounds before mass analysis. | Analysis of polar and thermally labile derivatives, metabolomics studies. | Applicable to a wide range of compounds, enhanced sensitivity with derivatization. chromatographyonline.comyoutube.comnih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray diffraction analysis can provide unambiguous structural elucidation. researchgate.net

This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org Such data is invaluable for understanding the conformation of the molecule and the nature of its packing in the crystal lattice. researchgate.net While obtaining suitable single crystals can be a challenge, advancements in crystallization techniques are expanding the applicability of this powerful method. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For derivatives of this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzoyl chromophore. The position and intensity of these bands are influenced by the substituents on the aromatic ring. cdnsciencepub.com Generally, benzoyl chlorides exhibit a strong absorption band (B-band) in the UV region. cdnsciencepub.com The presence of the fluoro and methyl groups on the ring will cause shifts in the absorption maxima compared to unsubstituted benzoyl chloride. cdnsciencepub.com

UV-Vis spectroscopy can be used to confirm the presence of the aromatic system and can also be useful for quantitative analysis, following Beer-Lambert's law, if a suitable chromophore is present.

Table 3: Spectroscopic Techniques and Their Primary Contributions to Structural Elucidation

| Spectroscopic Technique | Information Provided |

| Raman Spectroscopy | Vibrational modes, functional group identification. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition. measurlabs.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, fragmentation patterns. shimadzu.combrjac.com.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile components, analysis of polar derivatives. youtube.comnih.gov |

| X-ray Diffraction (XRD) | Three-dimensional molecular structure in the solid state. researchgate.netresearchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, presence of chromophores. cdnsciencepub.com |

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Methylbenzoyl Chloride Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

No specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for the molecular properties and reactivity of 2-Fluoro-4-methylbenzoyl chloride have been identified. DFT is a powerful computational method used to investigate the electronic structure and predict various properties of molecules. In principle, DFT calculations could provide valuable insights into the geometry, electronic distribution, and reactivity of this compound. Such calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's stability and its behavior in chemical reactions.

Modeling Reaction Pathways and Transition States

There is a lack of published research on the modeling of reaction pathways and transition states involving this compound. As an acyl chloride, it is expected to undergo nucleophilic acyl substitution reactions. chemistrystudent.comlibretexts.orgchemguide.co.uk Computational modeling of these reactions would involve identifying the transition state structures and calculating the activation energies for reactions with various nucleophiles. This would elucidate the reaction mechanism, which is generally presumed to proceed via a tetrahedral intermediate. libretexts.org Theoretical studies could confirm this and provide quantitative data on the reaction kinetics.

Prediction of Spectroscopic Parameters via Computational Methods

No computational studies have been found that predict the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound. Computational methods, often used in conjunction with experimental spectroscopy, can aid in the assignment of spectral features. For instance, DFT calculations can predict vibrational frequencies and NMR chemical shifts. While experimental spectroscopic data may exist in commercial or private databases, publicly accessible computational predictions for this specific molecule are not available.

Understanding Electronic and Steric Effects of Fluorine and Methyl Substituents

While the electronic and steric effects of fluorine and methyl groups are well-documented in organic chemistry, a specific computational analysis of these effects in the context of this compound is not present in the available literature. The fluorine atom at the ortho position is expected to exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The methyl group at the para position is known for its electron-donating inductive (+I) and hyperconjugative effects. A detailed computational study would quantify these effects by analyzing the charge distribution, bond lengths, and orbital energies, providing a deeper understanding of how these substituents modulate the reactivity of the benzoyl chloride moiety.

Q & A

Basic Questions

Q. What are the standard laboratory synthesis protocols for 2-fluoro-4-methylbenzoyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂). For example, refluxing 2-fluoro-4-methylbenzoic acid with excess SOCl₂ in an inert solvent (e.g., benzene or toluene) for 4–6 hours, followed by solvent removal under reduced pressure . Key parameters include reaction temperature (60–80°C), stoichiometric excess of SOCl₂ (1.5–2.0 equivalents), and use of catalytic dimethylformamide (DMF) to accelerate the reaction. Post-synthesis, vacuum distillation or recrystallization from dry hexane is recommended for purification.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Characterization involves a combination of:

- NMR Spectroscopy : and NMR to confirm substituent positions and purity.

- FT-IR : Peaks at ~1770 cm (C=O stretch) and ~750 cm (C-F stretch) are diagnostic.

- Elemental Analysis : Verify Cl content (theoretical ~23% for C₈H₆ClFO).

- X-ray Crystallography : For definitive structural validation, though this requires high-purity crystals .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by rinsing with water .

- Storage : Keep in a tightly sealed container under dry, inert conditions (argon/nitrogen) to prevent hydrolysis.

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts (e.g., dimerization or hydrolysis) during synthesis?

- Methodological Answer : Byproducts arise from:

- Hydrolysis : Trace moisture leads to hydrolysis to 2-fluoro-4-methylbenzoic acid. Use anhydrous solvents and drying agents (e.g., molecular sieves).

- Dimerization : Elevated temperatures (>80°C) or prolonged reaction times promote dimerization. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and terminate at completion.

- Optimization : Kinetic studies (e.g., in situ IR) can identify ideal temperature and reagent ratios to suppress side reactions .

Q. What computational methods are suitable for predicting reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for hydrolysis or nucleophilic acyl substitution.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzene vs. DMF) on reaction pathways.

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds to assess thermal stability .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chloro-2-fluorobenzaldehyde ).

- Solvent Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Advanced Techniques : Use - coupling constants or 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What strategies improve the compound’s stability in long-term storage for kinetic studies?

- Methodological Answer :

- Stabilizers : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1–1.0 wt%.

- Storage Conditions : Use amber glass vials under argon at –20°C to minimize photolytic/thermal degradation.

- Quality Control : Periodically test purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.